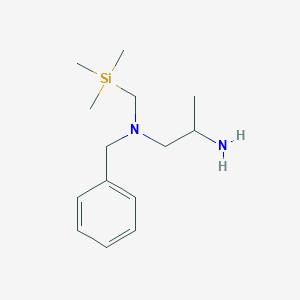
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Descripción general
Descripción
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine is a chemical compound with the empirical formula C14H26N2Si. It is known for its application in the synthesis of piperazines via photocatalytic cross-coupling reactions. This compound is a part of the silicon amine protocol (SLAP) reagents, which are used in conjunction with aldehydes and ketones to form N-unprotected piperazines .
Métodos De Preparación
The synthesis of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves the reaction of benzylamine with trimethylsilylmethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants .
Análisis De Reacciones Químicas
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form new derivatives.
Aplicaciones Científicas De Investigación
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used in the synthesis of piperazines, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors and modulators of various enzymes and receptors.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in cycloaddition reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to the formation of biologically active compounds. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which enhances its nucleophilicity and stability .
Comparación Con Compuestos Similares
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine can be compared with other similar compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound also forms azomethine ylides and undergoes [3+2] cycloaddition reactions, but it has different reactivity and selectivity due to the presence of the methoxymethyl group.
N-Benzyl-N-(trimethylsilylmethyl)aminoacetonitrile: This compound has a similar structure but contains a nitrile group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ability to form stable and reactive intermediates, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETABIQTJHAXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















